![molecular formula C17H14Cl2N4S B11998519 5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The triazole ring is then functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.
Introduction of the 4-Ethylbenzylidene Group: The amino group on the triazole ring is reacted with 4-ethylbenzaldehyde to form the Schiff base (imine) linkage.
Addition of Hydrosulfide Group: Finally, the hydrosulfide group is introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to its triazole core, the compound may exhibit antifungal and antibacterial activities.
Anticancer Research: Potential use in the development of new anticancer drugs targeting specific cellular pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the hydrosulfide group may interact with thiol-containing proteins, affecting their function. The compound’s ability to form Schiff bases allows it to modulate biological pathways by interacting with aldehyde or ketone groups in biomolecules.
類似化合物との比較
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-ethylbenzylidene group.
4-((4-Ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,4-dichlorophenyl group.
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks both the 2,4-dichlorophenyl and 4-ethylbenzylidene groups.
Uniqueness
The unique combination of the 2,4-dichlorophenyl and 4-ethylbenzylidene groups in 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties
特性
分子式 |
C17H14Cl2N4S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-11-3-5-12(6-4-11)10-20-23-16(21-22-17(23)24)14-8-7-13(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,24)/b20-10+ |
InChIキー |
NIIUUTLYHSVGNU-KEBDBYFISA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


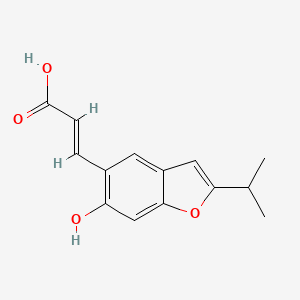

![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)
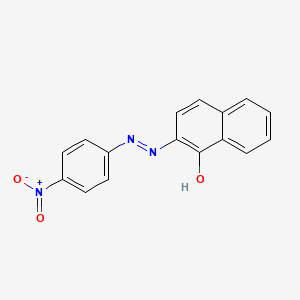
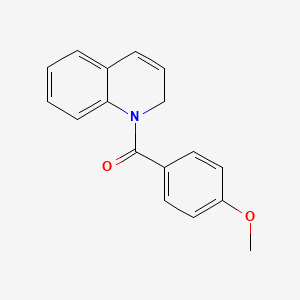

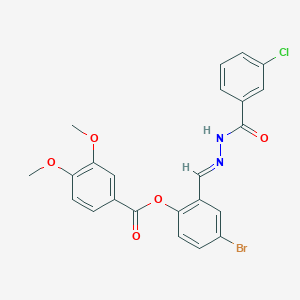
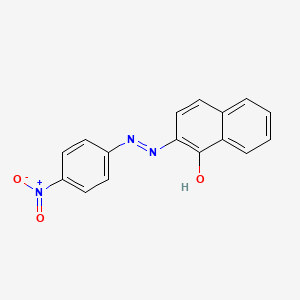
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
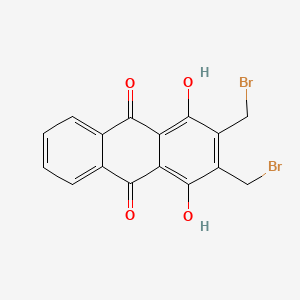
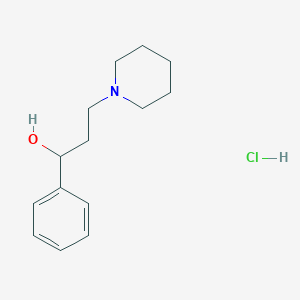

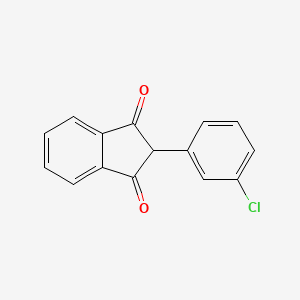
![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
